K-Ras ligand-Linker Conjugate 5

Description

BenchChem offers high-quality K-Ras ligand-Linker Conjugate 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K-Ras ligand-Linker Conjugate 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

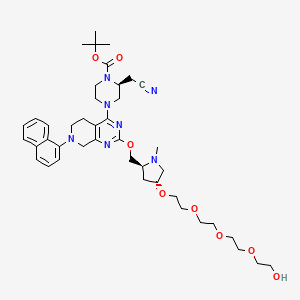

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJHMWJHKMFQGA-DHWXLLNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on K-Ras Ligand-Linker Conjugate 5 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of K-Ras Ligand-Linker Conjugate 5, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the K-Ras protein. This document details the underlying science, experimental methodologies, and relevant data to support research and development in this cutting-edge area of targeted protein degradation.

Introduction to K-Ras and PROTAC Technology

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras protein and uncontrolled cell proliferation. For decades, K-Ras was considered "undruggable" due to the lack of well-defined binding pockets on its surface.

PROTAC technology offers a novel therapeutic strategy to target proteins like K-Ras for degradation rather than inhibition. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the K-Ras protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of K-Ras, marking it for degradation by the cell's proteasome.

K-Ras Ligand-Linker Conjugate 5

K-Ras Ligand-Linker Conjugate 5 is a pre-fabricated molecule that incorporates a ligand for K-Ras and a PROTAC linker. This conjugate is designed for the efficient synthesis of K-Ras-targeting PROTACs. By reacting this conjugate with a suitable E3 ligase ligand, researchers can rapidly generate novel K-Ras degraders.

One notable application of K-Ras Ligand-Linker Conjugate 5 is in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523) . This PROTAC has been shown to be potent, exhibiting ≥70% degradation efficacy in SW1573 cells[1].

Data Presentation: Efficacy of K-Ras PROTACs

The following table summarizes the degradation efficiency of various K-Ras PROTACs from published studies, providing a comparative view of their performance.

| PROTAC Name | K-Ras Mutant | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited | Reference |

| PROTAC K-Ras Degrader-1 (HY-129523) | Not Specified | SW1573 | Not Reported | ≥70 | Not Specified | [1] |

| LC-2 | G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 | VHL | [2] |

| LC-2 | G12C | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | VHL | [2] |

| LC-2 | G12C | NCI-H23 (heterozygous) | Not Reported | >50 | VHL | [2] |

| Compound 3 | G12R | Cal-62 | 0.462 | 75 | Not Specified | [3] |

| Compound 3 | G12D | GP5d | Not Reported | Not Reported | Not Specified | [3] |

| Compound 4 | G12D | HiBiT-KRAS | 0.004 (at 24h) | 94 | Not Specified | [3] |

| Compound 4 | G12R | HiBiT-KRAS | 0.183 (at 24h) | 87 | Not Specified | [3] |

| YF135 | G12C | H358 | Not Reported | Not Reported | VHL | [4] |

Mandatory Visualizations

K-Ras Signaling Pathway

Caption: K-Ras Signaling Pathway.

PROTAC Mechanism of Action

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Synthesis of a K-Ras PROTAC from K-Ras Ligand-Linker Conjugate 5

This protocol provides a general procedure for the synthesis of a K-Ras PROTAC by coupling K-Ras Ligand-Linker Conjugate 5 (which contains a reactive functional group on the linker) with an E3 ligase ligand (e.g., a VHL or CRBN ligand with a complementary reactive group). The specific reaction conditions will depend on the nature of the reactive groups (e.g., amine and carboxylic acid for amide bond formation, or azide (B81097) and alkyne for click chemistry).

Representative Protocol for Amide Bond Formation:

-

Dissolution: Dissolve K-Ras Ligand-Linker Conjugate 5 (assuming it has a terminal amine, 1 equivalent) and the E3 ligase ligand with a carboxylic acid functional group (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure K-Ras PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for K-Ras Degradation

This protocol details the steps to assess the degradation of K-Ras in cancer cells following treatment with a K-Ras PROTAC.

-

Cell Culture and Treatment:

-

Seed KRAS-mutant cancer cells (e.g., SW1573, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the K-Ras band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values by plotting the degradation percentage against the PROTAC concentration.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding:

-

Seed KRAS-mutant cancer cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

PROTAC Treatment:

-

Treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours. Include a vehicle control.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 (concentration at which 50% of cell growth is inhibited) by plotting cell viability against the PROTAC concentration.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the K-Ras-PROTAC-E3 ligase ternary complex.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T cells overexpressing tagged K-Ras and a tagged E3 ligase) to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.

-

Treat the cells with the K-Ras PROTAC or a vehicle control for 4-6 hours.

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (or its tag) overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Perform Western blotting on the eluted samples as described in Protocol 5.2.

-

Probe the membrane with primary antibodies against K-Ras (or its tag) and the E3 ligase (or its tag) to detect the co-immunoprecipitated proteins. An increased K-Ras signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

-

Conclusion

K-Ras Ligand-Linker Conjugate 5 represents a valuable tool for the development of novel PROTACs targeting the historically challenging oncoprotein K-Ras. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to synthesize and evaluate K-Ras degraders. The continued exploration and optimization of such molecules hold significant promise for the future of cancer therapeutics.

References

- 1. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

The Structural Core of K-Ras Degradation: An In-Depth Technical Guide to K-Ras Ligand-Linker Conjugate 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (K-Ras) oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers, including lung, colorectal, and pancreatic carcinomas. For decades, direct inhibition of K-Ras was considered an insurmountable challenge in oncology. The advent of covalent inhibitors targeting specific K-Ras mutants, such as G12C, marked a significant breakthrough. Building on this, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate the K-Ras protein entirely, rather than merely inhibiting its activity.

This technical guide provides a detailed examination of K-Ras ligand-Linker Conjugate 5 , a key building block for the synthesis of K-Ras-targeting PROTACs. This conjugate incorporates a specific ligand designed to recruit the K-Ras protein, connected to a versatile linker that can be further coupled to an E3 ligase-recruiting moiety. Understanding the structure and function of this conjugate is paramount for the rational design and development of next-generation K-Ras degraders.

Core Component Analysis: K-Ras Ligand-Linker Conjugate 5

K-Ras Ligand-Linker Conjugate 5 (CAS No. 2378261-85-7) is a pivotal intermediate in the synthesis of PROTAC K-Ras Degrader-1 . Its structure is comprised of two key functional domains: the K-Ras recruiting ligand and the PROTAC linker.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| K-Ras Ligand-Linker Conjugate 5 | 2378261-85-7 | C₄₂H₅₉N₇O₈ | 789.96 g/mol |

This data is compiled from publicly available chemical supplier databases.

The K-Ras Ligand Moiety

The ligand component of this conjugate is derived from a class of molecules known to bind to the K-Ras protein. Covalent inhibitors that target the mutant cysteine residue in K-Ras G12C have paved the way for the design of high-affinity ligands for PROTACs. These ligands typically bind within a cryptic groove on the K-Ras surface, known as the Switch-II pocket, thereby ensuring specificity for the target protein. The precise ligand in Conjugate 5 is engineered to facilitate this interaction, serving as the "warhead" that guides the PROTAC to the K-Ras protein.

The PROTAC Linker

The linker element of K-Ras Ligand-Linker Conjugate 5 is a crucial determinant of the resulting PROTAC's efficacy. It is not merely a spacer but plays a critical role in optimizing the orientation and distance between the K-Ras protein and the recruited E3 ligase, facilitating the formation of a stable ternary complex. This complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of K-Ras. The linker in this conjugate is designed with a terminal functional group that allows for straightforward chemical ligation to an E3 ligase ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Signaling Pathways and Mechanism of Action

The ultimate goal of employing K-Ras Ligand-Linker Conjugate 5 is to generate a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of K-Ras. The following diagrams illustrate the relevant biological pathway and the mechanism of action of the resulting PROTAC.

Figure 1: Simplified K-Ras Signaling Pathway. Receptor Tyrosine Kinase activation leads to the exchange of GDP for GTP on K-Ras, activating it to signal through downstream effectors like the RAF-MEK-ERK cascade, promoting cell proliferation.

Figure 2: PROTAC Mechanism of Action. The K-Ras degrader, synthesized from Conjugate 5, forms a ternary complex with K-Ras and an E3 ligase, leading to K-Ras ubiquitination and subsequent proteasomal degradation.

Experimental Protocols

While the specific primary literature detailing the synthesis and evaluation of K-Ras Ligand-Linker Conjugate 5 and the resulting PROTAC K-Ras Degrader-1 is not publicly available, this section outlines generalized, yet detailed, experimental protocols commonly employed in the development and characterization of K-Ras PROTACs. These methodologies are based on established practices in the field.

Synthesis of PROTAC K-Ras Degrader-1

The synthesis of the final PROTAC involves the coupling of K-Ras Ligand-Linker Conjugate 5 with a suitable E3 ligase ligand. A common strategy is the use of an amide bond formation reaction.

Materials:

-

K-Ras Ligand-Linker Conjugate 5

-

E3 ligase ligand with a free amine or carboxylic acid (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand)

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Materials for purification (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Dissolve K-Ras Ligand-Linker Conjugate 5 (1 equivalent) in anhydrous DMF.

-

Add the E3 ligase ligand (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired PROTAC K-Ras Degrader-1.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of K-Ras Degradation

Western Blotting for K-Ras Degradation: This assay is fundamental to quantify the reduction in cellular K-Ras protein levels following treatment with the PROTAC.

Materials:

-

K-Ras mutant cancer cell line (e.g., MIA PaCa-2 for K-Ras G12C)

-

Cell culture medium and supplements

-

PROTAC K-Ras Degrader-1

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K-Ras, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the K-Ras mutant cancer cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dose-response range of PROTAC K-Ras Degrader-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-K-Ras antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the K-Ras signal to the loading control. Calculate the percentage of K-Ras degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Figure 3: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in assessing the in vitro degradation of K-Ras protein by a PROTAC.

Conclusion

K-Ras Ligand-Linker Conjugate 5 represents a critical tool in the development of PROTAC-based therapies for K-Ras-driven cancers. Its modular design, combining a specific K-Ras-binding moiety with a versatile linker, allows for the systematic generation and optimization of K-Ras degraders. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to understand, utilize, and innovate upon this promising therapeutic strategy. Further elucidation of the specific biological performance of PROTACs derived from this conjugate will be crucial in advancing the next generation of cancer therapeutics.

The Dawn of a New Era in Cancer Therapy: An In-depth Guide to K-Ras Targeted Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) has long been considered an "undruggable" target in cancer therapy.[1][2][3] As one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers, the development of effective K-Ras inhibitors has been a long-standing challenge.[1][4] However, the emergence of targeted protein degradation (TPD) has opened up new avenues for combating K-Ras-driven malignancies.[1][4] This technical guide provides a comprehensive overview of the discovery and development of K-Ras targeted protein degraders, with a focus on proteolysis-targeting chimeras (PROTACs) and molecular glues.

The K-Ras Signaling Pathway: A Central Node in Cancer Proliferation

The K-Ras protein is a small GTPase that acts as a molecular switch in the RAS/MAPK signaling pathway.[5][6] This pathway relays extracellular signals to the cell nucleus, thereby regulating cell growth, division, and differentiation.[5][7] In its active state, K-Ras is bound to guanosine (B1672433) triphosphate (GTP), which allows it to activate downstream effector proteins, including RAF, MEK, ERK, and PI3K.[7][8] This signaling cascade is crucial for normal cellular function.[8] However, mutations in the KRAS gene can lead to a constitutively active protein that is perpetually bound to GTP, resulting in uncontrolled cell proliferation and tumor formation.[7]

Caption: The K-Ras signaling cascade, a key regulator of cell fate.

Targeted Protein Degradation: A New Therapeutic Modality

Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][9] This approach employs small molecules, such as PROTACs and molecular glues, to induce the degradation of a target protein.[1][2]

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[10][12]

Caption: Mechanism of PROTAC-mediated K-Ras degradation.

Molecular Glues: Inducing Novel Protein-Protein Interactions

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's ubiquitination and degradation.[13][14] Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues create a new interface between the two proteins.[15][16]

Key K-Ras Targeted Protein Degraders

Significant progress has been made in the development of both PROTACs and molecular glues targeting various K-Ras mutants. The following tables summarize the quantitative data for some of the most promising K-Ras degraders.

K-Ras G12C Degraders

| Degrader | Type | E3 Ligase | DC50 | Dmax | IC50 | Cell Line | Citation |

| LC-2 | PROTAC | VHL | ~1 µM | >90% | - | NCI-H23 | [3][17] |

| YN14 | PROTAC | VHL | Nanomolar | >95% | Nanomolar | MIA PaCa-2 | [18] |

K-Ras G12D Degraders

| Degrader | Type | E3 Ligase | DC50 | Dmax | IC50 | Cell Line | Citation |

| ASP3082 | PROTAC | Undisclosed | Potent | Significant | - | PDAC xenografts | [4][19][20] |

| IPS-06061 | Molecular Glue | CRBN | - | ~75% (in vivo) | - | AsPC-1 | [14] |

| PROTAC 80 | PROTAC | VHL | Potent | - | - | AsPC-1 | [10] |

Pan-K-Ras Degraders

| Degrader | Type | E3 Ligase | DC50 | Dmax | IC50 (nM) | Cell Lines | Citation |

| Unnamed Series | PROTAC | Undisclosed | <10 nM | Remarkable | 0.01 - 30 | MIA PaCa-2, GP2D, SW620, LOVO | [21] |

| XMU-MP-9 | Molecular Glue | Nedd4-1 | - | - | - | K-Ras mutant cells | [15] |

Note: DC50 is the concentration required for 50% degradation, Dmax is the maximum degradation, and IC50 is the half-maximal inhibitory concentration. Data is as reported in the cited literature and may not be directly comparable due to different experimental conditions.

Experimental Protocols for Characterizing K-Ras Degraders

The development and characterization of K-Ras degraders involve a series of key experiments to assess their efficacy and mechanism of action.

Ternary Complex Formation Assay

This assay is crucial to confirm that the degrader can effectively bring the K-Ras protein and the E3 ligase together.

Methodology:

-

Protein Expression and Purification: Recombinantly express and purify K-Ras, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1), and the degrader molecule.

-

Binding Assay: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) of the degrader to both K-Ras and the E3 ligase individually.[14]

-

Ternary Complex Formation: Mix the three components (K-Ras, degrader, and E3 ligase) and analyze the formation of the ternary complex using methods like size-exclusion chromatography, native mass spectrometry, or fluorescence polarization.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the degrader to induce the ubiquitination of K-Ras.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified K-Ras, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the degrader compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the ubiquitination reaction to occur.

-

Detection: Analyze the reaction products by Western blotting using an anti-K-Ras antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated K-Ras indicates successful ubiquitination.[13]

Cell-Based Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of endogenous K-Ras in cancer cell lines.

Methodology:

-

Cell Culture and Treatment: Culture K-Ras mutant cancer cells (e.g., MIA PaCa-2 for G12C, AsPC-1 for G12D) to a desired confluency. Treat the cells with varying concentrations of the degrader for different time points.

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against K-Ras and a loading control (e.g., GAPDH or β-actin).

-

Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent probe for detection. Quantify the band intensities to determine the percentage of K-Ras degradation relative to the vehicle-treated control.[21]

Cell Viability and Proliferation Assays

These assays assess the functional consequence of K-Ras degradation on cancer cell growth.

Methodology:

-

Cell Seeding: Seed K-Ras mutant cancer cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the K-Ras degrader.

-

Incubation: Incubate the cells for a period of 3-7 days.

-

Viability/Proliferation Measurement: Use assays such as MTT, MTS (e.g., CellTiter-Glo), or crystal violet staining to measure the number of viable cells.

-

Data Analysis: Plot the cell viability against the degrader concentration to determine the IC50 value.[21]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of K-Ras degraders in a living organism.

Methodology:

-

Tumor Implantation: Subcutaneously implant human cancer cells with a specific K-Ras mutation into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer the K-Ras degrader to the mice via a suitable route (e.g., oral or intravenous) at a defined dose and schedule.[4]

-

Tumor Monitoring: Measure the tumor volume and the body weight of the mice regularly.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to assess the level of K-Ras degradation by Western blot or immunohistochemistry.

Caption: A typical workflow for the discovery of K-Ras degraders.

Future Perspectives and Challenges

The development of K-Ras targeted protein degraders is a rapidly evolving field with immense therapeutic potential.[1][2] While initial results are promising, several challenges remain. These include overcoming acquired resistance, improving the oral bioavailability and pharmacokinetic properties of the degraders, and expanding the repertoire of E3 ligases that can be recruited.[2][10][18] Future research will likely focus on the development of pan-K-Ras degraders that can target multiple K-Ras mutants, as well as combination therapies that pair K-Ras degraders with other anticancer agents.[4][18] The continued exploration of novel degrader modalities and a deeper understanding of the underlying biology will undoubtedly pave the way for the next generation of highly effective and durable cancer therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in targeted degradation in the RAS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. KRAS - Wikipedia [en.wikipedia.org]

- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Partnership seeks to develop KRAS degraders for cancer therapy | Frederick National Laboratory [frederick.cancer.gov]

- 10. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesensors.com [lifesensors.com]

- 14. IPS-06061: a molecular glue degrader of KRAS G12D with in vivo efficacy | BioWorld [bioworld.com]

- 15. biorxiv.org [biorxiv.org]

- 16. ras-drugdevelopment.com [ras-drugdevelopment.com]

- 17. Targeting KRAS and Other Small G Proteins [discoveryontarget.com]

- 18. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. vjoncology.com [vjoncology.com]

- 21. ascopubs.org [ascopubs.org]

K-Ras G12C as a Therapeutic Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This mutation impairs the intrinsic GTPase activity of the K-Ras protein, leading to its accumulation in a constitutively active, GTP-bound state.[1] This, in turn, drives downstream signaling pathways that promote uncontrolled cell proliferation, survival, and tumor growth.[3][4] The discovery of a novel allosteric pocket on the K-Ras G12C mutant protein has led to the development of a new class of covalent inhibitors, representing a paradigm shift in the treatment of these cancers.[5]

K-Ras G12C Signaling Pathway

The K-Ras protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6] This process is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[3][6] Upstream signaling from receptor tyrosine kinases (RTKs), mediated by proteins like SHP2, can also modulate K-Ras activation.[1][7][8]

Once activated, K-Ras G12C engages multiple downstream effector pathways, primarily the:

-

RAF-MEK-ERK (MAPK) Pathway: This is a critical signaling cascade that regulates cell proliferation and survival.[][10][11]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.[5][12][13]

-

RalGDS Pathway: This pathway is involved in the regulation of vesicle trafficking and cytoskeletal dynamics, contributing to cell transformation and survival.[14][15][16]

The constitutive activation of these pathways by the K-Ras G12C mutation is a key driver of tumorigenesis.

Caption: K-Ras G12C signaling pathway and its downstream effectors.

Mechanism of Action of K-Ras G12C Inhibitors

The currently approved K-Ras G12C inhibitors, sotorasib (B605408) and adagrasib, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12.[17][18] This covalent modification occurs when the K-Ras G12C protein is in its inactive, GDP-bound state.[5] By binding to this allosteric site, the inhibitors lock K-Ras G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby abrogating the oncogenic signaling.[17][19]

Caption: Mechanism of covalent inhibition of K-Ras G12C.

Clinical Efficacy of Approved K-Ras G12C Inhibitors

Sotorasib (AMG 510) and adagrasib (MRTX849) are the first-in-class K-Ras G12C inhibitors to receive regulatory approval. Clinical trials have demonstrated their efficacy in patients with previously treated K-Ras G12C-mutated solid tumors, particularly NSCLC.

Sotorasib Clinical Trial Data

| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| CodeBreaK 100 (Phase 2) | NSCLC | 124 | 37.1% | 6.8 months | 12.5 months | [7][20] |

| CodeBreaK 200 (Phase 3) | NSCLC | 171 | 28.1% | 5.6 months | Not Reported | [21] |

| CodeBreaK 100 (Phase 1/2) | Pancreatic Cancer | 38 | 21% | 4.0 months | 6.9 months | [18] |

| CodeBreaK 300 (Phase 3) | Colorectal Cancer (with Panitumumab) | 160 | N/A | N/A | N/A | [22][23] |

Adagrasib Clinical Trial Data

| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| KRYSTAL-1 (Phase 1/2) | NSCLC | 116 | 42.9% | 6.5 months | 12.6 months | [24][25] |

| KRYSTAL-12 (Phase 3) | NSCLC | N/A | Statistically significant improvement in PFS vs chemotherapy | N/A | N/A | [26] |

| KRYSTAL-1 (Phase 1/2) | Colorectal Cancer | 44 | 22% | 4.1 months | 8.8 months | [18] |

| KRYSTAL-1 (Phase 1/2) | Other Solid Tumors | 64 | 35.1% | 7.4 months | 14.0 months | [27] |

Experimental Protocols

Biochemical Assay: TR-FRET for K-Ras G12C Nucleotide Exchange

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against K-Ras G12C nucleotide exchange.

Methodology:

-

Reagents and Materials:

-

Recombinant His-tagged K-Ras G12C protein pre-loaded with GDP.

-

Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1.

-

Fluorescently labeled GTP analog (e.g., GTP-Red).

-

Terbium-labeled anti-His-tag antibody (TR-FRET donor).

-

Test compound serially diluted in an appropriate buffer.

-

384-well assay plates.

-

TR-FRET-compatible plate reader.

-

-

Procedure:

-

In a 384-well plate, add the diluted test compound.

-

Add a solution containing His-tagged K-Ras G12C-GDP and the GEF (SOS1) to each well.

-

Initiate the exchange reaction by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.[3][28]

-

Cell-Based Assay: Cell Viability (e.g., CyQuant Assay)

Objective: To determine the IC50 of a test compound in reducing the viability of K-Ras G12C-mutant cancer cells.

Methodology:

-

Reagents and Materials:

-

K-Ras G12C-mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2).

-

Appropriate cell culture medium with serum.

-

Test compound.

-

96-well cell culture plates.

-

CyQuant™ Direct Cell Proliferation Assay Kit or similar.

-

Plate reader with fluorescence detection.

-

-

Procedure:

-

Seed the K-Ras G12C-mutant cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the CyQuant reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 60 minutes) at 37°C.

-

Measure the fluorescence at the appropriate wavelengths.

-

Plot the fluorescence intensity against the compound concentration and use a non-linear regression model to calculate the IC50.[3][29][30]

-

Cell-Based Assay: Western Blot for Pathway Inhibition

Objective: To assess the phosphorylation status of downstream effectors (e.g., ERK, AKT) as a biomarker of K-Ras G12C pathway inhibition.

Methodology:

-

Reagents and Materials:

-

K-Ras G12C-mutant cancer cell line.

-

Test compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated and total ERK and AKT.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence substrate and imaging system.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Apply the chemiluminescence substrate and capture the image.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3][4][31][32]

-

In Vivo Model: Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a K-Ras G12C inhibitor in a preclinical in vivo model.

Methodology:

-

Model System:

-

Procedure:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage).

-

Monitor tumor growth by caliper measurements or imaging.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot, immunohistochemistry).

-

Analyze the data to determine the effect of the inhibitor on tumor growth.[21][34][35]

-

Experimental Workflow for K-Ras G12C Inhibitor Characterization

The development and characterization of a novel K-Ras G12C inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Caption: A typical experimental workflow for K-Ras G12C inhibitor characterization.

Mechanisms of Resistance to K-Ras G12C Inhibitors

Despite the initial success of K-Ras G12C inhibitors, acquired resistance is a significant clinical challenge. The mechanisms of resistance can be broadly categorized as "on-target" and "off-target".

On-target resistance mechanisms involve alterations in the K-Ras G12C protein itself, such as secondary mutations in the switch-II pocket that prevent inhibitor binding, or amplification of the K-Ras G12C allele.

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for K-Ras G12C signaling. These can include:

-

Activation of other RAS isoforms (e.g., NRAS).

-

Mutations or amplification of upstream RTKs (e.g., MET, EGFR).

-

Mutations in downstream effectors (e.g., BRAF, MEK).

-

Loss of tumor suppressor genes (e.g., PTEN, NF1).

-

Histologic transformation, such as from adenocarcinoma to squamous cell carcinoma.[][12][14]

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance and improve patient outcomes.

References

- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RalGDS family members couple Ras to Ral signalling and that's not all - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ral‐GTPases mediate a distinct downstream signaling pathway from Ras that facilitates cellular transformation. | The EMBO Journal [link.springer.com]

- 16. RalGDS is required for tumor formation in a model of skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. aacrjournals.org [aacrjournals.org]

- 28. revvity.com [revvity.com]

- 29. biorxiv.org [biorxiv.org]

- 30. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. aacrjournals.org [aacrjournals.org]

- 35. researchgate.net [researchgate.net]

A Technical Guide to Targeted Protein Degradation of K-Ras

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[3][4][5] For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[3][4] However, recent breakthroughs in targeted protein degradation (TPD) have opened up new therapeutic avenues for targeting K-Ras.[3][4]

This technical guide provides an in-depth overview of the core principles and methodologies for the targeted degradation of K-Ras. We will explore the primary TPD modalities, summarize key quantitative data for prominent K-Ras degraders, detail essential experimental protocols, and provide visual representations of critical pathways and workflows.

The K-Ras Signaling Pathway

K-Ras cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1] In its active form, K-Ras initiates downstream signaling through several effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][6][7] Oncogenic mutations in K-Ras, commonly at codons 12, 13, or 61, impair its GTPase activity, leading to a constitutively active state and uncontrolled cell growth.[8]

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. standardofcare.com [standardofcare.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in targeted degradation in the RAS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The New Frontier in Cancer Therapy: A Technical Guide to Bifunctional Molecules for K-Ras Degradation

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Executive Summary

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[2][3] The recent clinical success of covalent inhibitors targeting the KRAS G12C mutant has marked a significant breakthrough, yet challenges such as acquired resistance and the inability to target other prevalent KRAS mutations remain.[4][5] Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that offers a compelling alternative to traditional inhibition. By hijacking the cell's own protein disposal machinery, bifunctional molecules can catalytically eliminate the K-Ras protein entirely, offering the potential for a more profound and durable response.

This technical guide provides an in-depth exploration of the core concepts, key molecules, experimental validation, and signaling implications of bifunctional degraders targeting K-Ras. We delve into the two primary strategies—Proteolysis-Targeting Chimeras (PROTACs) and molecular glues—and present the critical data and methodologies for researchers in the field.

Core Concepts: Hijacking the Ubiquitin-Proteasome System

The central strategy of K-Ras degradation is to induce proximity between the K-Ras protein and an E3 ubiquitin ligase, a component of the cell's machinery for tagging proteins for destruction. This induced proximity leads to the poly-ubiquitination of K-Ras, marking it for recognition and degradation by the 26S proteasome.[5][6] Two major classes of bifunctional molecules achieve this:

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules comprising three distinct components: a "warhead" that binds to the target protein (K-Ras), a ligand that recruits a specific E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that tethers the two ends.[4][6] By simultaneously binding to K-Ras and the E3 ligase, the PROTAC forms a ternary complex, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to K-Ras. A key advantage of PROTACs is their catalytic nature; once the ubiquitinated K-Ras is sent to the proteasome, the PROTAC is released and can mediate another round of degradation.[7][8]

Molecular Glues

Unlike the modular design of PROTACs, molecular glues are smaller molecules that induce a novel protein-protein interaction between the target and an E3 ligase by binding to one of the proteins and creating a new binding surface.[9][10][11] This strategy can recruit previously unexploited E3 ligases.[9] For example, the compound XMU-MP-9 acts as a molecular glue to enhance the interaction between K-Ras mutants and their bona fide, but weak, E3 ligase Nedd4-1, promoting degradation.[12]

Quantitative Data on Key K-Ras Degraders

The development of K-Ras degraders has rapidly progressed, with several compounds demonstrating potent and selective degradation in cancer cell lines. The data below summarizes the performance of notable K-Ras PROTACs.

| Degrader | K-Ras Mutant | Warhead / Binder | E3 Ligase | Cell Line(s) | DC₅₀ (µM) | Dₘₐₓ (%) | Citation(s) |

| LC-2 | G12C | MRTX849 (covalent) | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | ~75 - 90 | [2][3][13][14] |

| YF135 | G12C | Reversible-covalent | VHL | H358, H23 | Not specified | Not specified | [15] |

| "Compound 13" | G12C | ARS-1620 (covalent) | CRBN | N/A | Failed to degrade endogenous K-Ras | N/A | [5] |

| Unnamed | G12C | Non-covalent | VHL | Not specified | 0.1 | >90 | [4] |

| PROTAC 80 | G12D | MRTX1133 analog | VHL | AsPC-1 | Potent | Not specified | [16] |

| ACBI3 | Pan-mutant | BI-2865 analog | VHL | Various | Potent | Not specified | [16][17] |

| MCB-36 | Pan-mutant | MCB-294 | VHL | Various | Not specified | Sustained Degradation | [18] |

-

DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dₘₐₓ : The maximum percentage of protein degradation achieved.

Impact on K-Ras Signaling Pathways

K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[19][20] In its active state, K-Ras initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[19][21] By eliminating the K-Ras protein, degraders cause a profound and sustained suppression of these oncogenic signaling pathways.[2][3] This is typically observed experimentally as a marked reduction in the phosphorylation of downstream effectors like ERK (pERK).[2][22]

Key Experimental Protocols

Validating the efficacy and mechanism of a K-Ras degrader requires a series of specific biochemical and cell-based assays. Below are representative protocols for foundational experiments.

Western Blotting for K-Ras Degradation

This is the primary assay to quantify the reduction of K-Ras protein levels.

1. Cell Culture and Treatment: a. Plate K-Ras mutant cancer cells (e.g., NCI-H358 for G12C) in 6-well plates and grow to 70-80% confluency. b. Treat cells with a dose-response curve of the K-Ras degrader (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 24 hours.[13]

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification: a. Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load samples onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against K-Ras (pan- or mutant-specific) overnight at 4°C. c. Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) as well. d. Wash the membrane 3x with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash 3x with TBST.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. b. Perform densitometry analysis to quantify K-Ras band intensity relative to the loading control. Calculate % degradation relative to the vehicle-treated sample.

Mechanism of Action: E3 Ligase Competition Assay

This experiment confirms that degradation is dependent on the intended E3 ligase.[2]

1. Protocol: a. Follow the cell treatment protocol as in 4.1. b. Include additional treatment groups where cells are pre-treated for 1-2 hours with a molar excess (e.g., 10-20x) of the free E3 ligase ligand (e.g., VHL ligand without the K-Ras binder). c. After pre-treatment, add the K-Ras degrader at a concentration known to cause significant degradation (e.g., its DC₇₅) and co-incubate for 24 hours. d. Perform Western blotting as described above.

2. Expected Outcome: If the degrader works via the intended E3 ligase, the excess free ligand will compete for binding, preventing the formation of the ternary complex and thus "rescuing" K-Ras from degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of K-Ras degradation on cancer cell proliferation and survival.

1. Protocol: a. Seed K-Ras mutant cells in an opaque-walled 96-well plate at an appropriate density. b. After 24 hours, treat cells with a serial dilution of the K-Ras degrader. c. Incubate for an extended period, typically 72 to 120 hours, to allow for effects on cell proliferation. d. Equilibrate the plate to room temperature. e. Add CellTiter-Glo® reagent equal to the volume of media in the well, following the manufacturer's protocol. f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure luminescence using a plate reader.

2. Analysis: a. Normalize the data to vehicle-treated controls and plot cell viability (%) against log[concentration]. b. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Challenges and Future Directions

While the promise of K-Ras degradation is immense, the field faces several challenges:

-

Achieving Potency and Bioavailability: PROTACs are large molecules, often exceeding the typical parameters of Lipinski's rule of five, which can pose challenges for cell permeability and oral bioavailability.[4]

-

Overcoming Resistance: Resistance can emerge through mutations in the E3 ligase or downregulation of components of the ubiquitin-proteasome system.[23]

-

Expanding the Target Scope: While significant progress has been made for G12C and G12D, developing potent, selective degraders for other common mutations (e.g., G12V, G13D) and pan-KRAS degraders remains an active area of research.[16][24]

-

Expanding the E3 Ligase Toolbox: The vast majority of current degraders rely on VHL or CRBN.[11] Leveraging novel or tissue-specific E3 ligases could improve selectivity and overcome resistance.[9]

Future work will focus on optimizing linker chemistry for better ternary complex formation, developing novel warheads for different K-Ras mutants, and exploring new delivery strategies to improve the pharmacokinetic properties of these powerful molecules.

Conclusion

Bifunctional molecules that induce the degradation of K-Ras represent a paradigm shift in targeting this cornerstone oncogene. By converting K-Ras from an undruggable target into a degradable one, PROTACs and molecular glues offer a powerful and catalytic approach to erase the cancer-driving protein. The data clearly demonstrates potent and sustained degradation of K-Ras in preclinical models, leading to the durable suppression of oncogenic signaling. While challenges remain, the continued innovation in degrader design, coupled with a deeper understanding of the underlying biology, positions K-Ras degradation as a highly promising strategy in the future of oncology drug development.

References

- 1. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 5. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. lifesensors.com [lifesensors.com]

- 10. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]

- 11. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal - Degrading KRAS in RAS-driven cancer: mechanistic insights and therapeutic implications [research.kuleuven.be]

- 18. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of K-Ras PROTACs Using Ligand-Linker Conjugate 5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic strategy to target K-Ras. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and protocols for the synthesis and evaluation of K-Ras PROTACs utilizing a K-Ras ligand-linker conjugate, exemplified by "K-Ras ligand-linker conjugate 5." This conjugate incorporates a ligand for the K-Ras protein and a linker with a reactive handle for conjugation to an E3 ligase ligand. The protocols outlined below are representative and can be adapted for similar K-Ras PROTAC syntheses.

K-Ras Signaling Pathway and PROTAC Mechanism of Action

K-Ras is a small GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, K-Ras activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3][4] Mutations in K-Ras often lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.

A K-Ras PROTAC functions by inducing the degradation of the K-Ras protein. It consists of three components: a ligand that binds to K-Ras, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The PROTAC brings K-Ras and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to K-Ras. The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.

Caption: K-Ras signaling pathway and the mechanism of action of a K-Ras PROTAC.

Synthesis of a K-Ras PROTAC from Ligand-Linker Conjugate 5

This protocol describes a representative synthesis of a K-Ras PROTAC by coupling "K-Ras ligand-linker conjugate 5" (which is assumed to have a terminal amine on the linker) with a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand). The synthesis involves a standard amide bond formation reaction.

Materials and Reagents

-

K-Ras ligand-linker conjugate 5 (with a terminal amine)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., VHL-COOH or Pomalidomide-COOH)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Experimental Workflow: PROTAC Synthesis

Caption: General workflow for the synthesis of a K-Ras PROTAC.

Detailed Synthesis Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the K-Ras ligand-linker conjugate 5 (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Coupling Reaction: To the solution from step 1, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (3.0 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the pure K-Ras PROTAC.[5]

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of K-Ras PROTACs

Quantitative Data Summary

The following tables summarize representative data for published K-Ras PROTACs, demonstrating their degradation efficiency and anti-proliferative activity in various cancer cell lines.

Table 1: Degradation of K-Ras by Representative PROTACs

| PROTAC | Cell Line | K-Ras Mutant | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase |

| LC-2 | NCI-H2030 | G12C | 590 | ~80 | VHL |

| LC-2 | SW1573 | G12C | 250 | >75 | VHL |

| PROTAC 3 | Cal-62 | G12R | 462 | 75 | VHL |

| PROTAC 3 | KP-2 | G12R | 162 | 60 | VHL |

| ACBI4 | Cal-62 | G12R | 162 | 93 | VHL |

| ACBI4 | GP5d | G12D | 4 | 94 | VHL |

Data compiled from published literature.[1]

Table 2: Anti-proliferative Activity of Representative K-Ras PROTACs

| PROTAC | Cell Line | K-Ras Mutant | IC₅₀ (µM) |

| PROTAC 3 | Cal-62 | G12R | 1.5 |

| ACBI4 | Cal-62 | G12R | Not specified |

| Representative G12C PROTAC | MIA PaCa-2 | G12C | 0.15 |

| Representative G12C PROTAC | H358 | G12C | 0.20 |

| Representative G12C PROTAC | HCT116 | G12C | 0.35 |

Data compiled from published literature.[1][6]

Experimental Protocols for Biological Assays

Western Blotting for K-Ras Degradation

This protocol is used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of the K-Ras PROTAC.

Materials:

-

K-Ras mutant cancer cell line (e.g., SW1573, MIA PaCa-2)

-

Cell culture medium and supplements

-

K-Ras PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-K-Ras, anti-GAPDH or anti-β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the K-Ras band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the K-Ras PROTAC.

Materials:

-

K-Ras mutant cancer cell line

-

96-well plates

-

Cell culture medium and supplements

-

K-Ras PROTAC

-

DMSO (vehicle control)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours.

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.

-

-

Data Analysis: Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Conclusion

The use of ligand-linker conjugates provides a streamlined approach to the synthesis of K-Ras PROTACs. The protocols outlined in this document offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these promising therapeutic agents. The provided data and methodologies will aid researchers in the development of novel degraders targeting the historically challenging K-Ras oncoprotein.

References

- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reachseparations.com [reachseparations.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes: Synthesis and Utility of a K-Ras Ligand-Linker Conjugate for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is a frequently mutated protein in various cancers, making it a prime target for therapeutic intervention. One promising strategy for targeting K-Ras is through the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. A key step in the synthesis of a K-Ras targeting PROTAC is the conjugation of a K-Ras-binding ligand to a chemical linker, which is subsequently attached to an E3 ligase-recruiting ligand. This document provides a detailed protocol for the conjugation of a representative K-Ras ligand to "linker 5", forming "K-Ras ligand-Linker Conjugate 5". This conjugate is a crucial intermediate in the synthesis of PROTAC K-Ras Degrader-1, a potent degrader of the K-Ras protein.[1][2]

Overview of the Conjugation Strategy

The synthesis of K-Ras ligand-Linker Conjugate 5 involves the formation of a stable amide bond between a K-Ras ligand containing a reactive amine functional group and a linker molecule possessing a carboxylic acid. This reaction is a well-established and robust method for covalently linking molecular fragments in the development of pharmaceuticals and chemical biology tools. The resulting conjugate serves as a modular building block for the subsequent attachment of an E3 ligase ligand, completing the assembly of the full PROTAC molecule.

Quantitative Data Summary

The efficacy of the final PROTAC, synthesized using K-Ras ligand-Linker Conjugate 5, is a critical measure of the success of the overall strategy. The following table summarizes the degradation performance of PROTAC K-Ras Degrader-1 in a relevant cancer cell line.

| Compound | Cell Line | Degradation Efficacy | Reference |

| PROTAC K-Ras Degrader-1 | SW1573 | ≥70% | [1][2] |

K-Ras Signaling Pathway

Understanding the biological context of K-Ras is essential for appreciating the significance of its targeted degradation. K-Ras is a central node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of the canonical K-Ras signaling cascade.

Caption: Simplified K-Ras signaling pathway.

Experimental Workflow for Conjugation

The following diagram outlines the key steps in the synthesis, purification, and characterization of K-Ras ligand-Linker Conjugate 5.

Caption: Experimental workflow for conjugation.

Detailed Experimental Protocol: Amide Coupling of K-Ras Ligand and Linker 5

This protocol describes the synthesis of K-Ras ligand-Linker Conjugate 5 via an amide bond formation.

Materials:

-

K-Ras Ligand (containing a secondary amine)

-

Linker 5 (containing a carboxylic acid)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system (preparative and analytical)

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the K-Ras Ligand (1.0 equivalent).

-

Dissolve the K-Ras Ligand in anhydrous DMF.

-

To this solution, add Linker 5 (1.1 equivalents).

-

Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

-

-

Coupling Reaction:

-

In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Slowly add the HATU solution to the reaction mixture containing the K-Ras Ligand, Linker 5, and DIPEA.

-